molecular formula C36H50N6O10 B1409355 Suc-Leu-Leu-Val-Tyr-pNA CAS No. 1926163-44-1

Suc-Leu-Leu-Val-Tyr-pNA

Cat. No. B1409355
M. Wt: 726.8 g/mol
InChI Key: GCHCORVRTOOZOG-HHIOAARCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Leu-Leu-Val-Tyr-pNA is a chromogenic substrate analog to the proteasome substrate Suc-LLVY-AMC . It is used to detect chymotrypsin enzymatic activity . The molecular weight is 726.83 and the molecular formula is C₃₆H₅₀N₆O₁₀ .


Physical And Chemical Properties Analysis

Suc-Leu-Leu-Val-Tyr-pNA has a molecular weight of 726.83 and a molecular formula of C₃₆H₅₀N₆O₁₀ . It is recommended to be stored at temperatures below -15°C . The boiling point is predicted to be 1093.8±65.0 °C and the density is predicted to be 1.258±0.06 g/cm3 .

Scientific Research Applications

1. Use in Studying Spleen Fibrinolytic Proteinase (SFP)

Suc-Leu-Leu-Val-Tyr-pNA has been utilized in research to study human spleen fibrinolytic proteinase (SFP). A study by Okamoto et al. (1980) synthesized this polypeptide substrate specifically to investigate its degradation by SFP. It was found to be degraded by SFP with a high catalytic efficiency, offering insights into the enzyme's specificity and potential roles in fibrinolysis (Okamoto, Nagamatsu, Tsuda, & Okada, 1980).

2. Application in Purification Methods

This substrate has also been applied in the purification of enzymes like ELP (leucocyte elastase-like proteinase). Okamoto et al. (1983) designed inhibitors based on the amino acid sequence of the substrates, such as Suc-Leu-Leu-Val-Tyr-pNA, which facilitated the affinity chromatographic purification of ELP, contributing to a better understanding of its properties and functions (Okamoto, Nagamatsu, Okumura, Tsuda, & Okada, 1983).

3. Role in Kinetic Characterization of Proteasomes

Suc-Leu-Leu-Val-Tyr-pNA has been significant in the kinetic characterization of proteasomal activities. Stein et al. (1996) used this substrate to study the chymotryptic activity of the 20S proteasome, revealing the enzyme's hysteresis and substrate inhibition properties. This helped in understanding the complexity and regulation of proteasomal activities in cells (Stein, Melandri, & Dick, 1996).

4. Inhibitor Synthesis for Enzyme Studies

The structure of Suc-Leu-Leu-Val-Tyr-pNA has been instrumental in synthesizing inhibitors for various proteases, as detailed by Okada et al. (2009). These inhibitors have been used to study the activity and inhibition of enzymes like SFP and ELP, enhancing our understanding of these proteases and their roles in biological processes (Okada, Tsuda, Nagamatsu, & Okamoto, 2009).

5. Understanding Enzyme Inhibition and Substrate Specificity

Research using Suc-Leu-Leu-Val-Tyr-pNA has extended to understanding enzyme inhibition and specificity. Gardner et al. (2000) explored the inhibition of mammalian 20S and 26S proteasomes using this substrate, contributing to knowledge on proteasome-mediated protein degradation in cells (Gardner, Assinder, Christie, Mason, Markwell, Wadsworth, Mclaughlin, King, Chabot‐Fletcher, Breton, Allsop, & Rivett, 2000).

Safety And Hazards

The safety data sheet for Suc-Leu-Leu-Val-Tyr-pNA suggests that it may cause skin irritation and may be harmful if absorbed through the skin. It may also cause eye irritation and may be harmful if inhaled or swallowed . It is recommended to wear appropriate respirator, chemical-resistant gloves, safety goggles, and other protective clothing when handling this compound .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCORVRTOOZOG-HHIOAARCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Leu-Leu-Val-Tyr-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
P Ahooghalandari, N Hanke, M Thorpe, A Witte… - PLoS …, 2013 - journals.plos.org
… of five inhibitors were analysed in a 200 µl reaction volume using approximately 0.5 µg of the purified enzyme and 0.18 mM of the synthetic substrate L-2130 (Suc-Leu-Leu-Val-Tyr-pNA)…
Number of citations: 10 journals.plos.org
D Staniec, M Ksiazek, IB Thøgersen, JJ Enghild… - Journal of Biological …, 2015 - ASBMB
Porphyromonas gingivalis is a peptide-fermenting asaccharolytic periodontal pathogen. Its genome contains several genes encoding cysteine peptidases other than gingipains. One of …
Number of citations: 23 www.jbc.org
S Mechri, MBE Berrouina, MO Benmrad… - International journal of …, 2017 - Elsevier
… Additionally, the relative activity of SPVP is 90% with Suc-Leu-Leu-Val-Tyr-pNA when tyrosine residue is placed in P1 position. However it can not hydrolyze the valine residue even it is …
Number of citations: 65 www.sciencedirect.com
MO Benmrad, E Moujehed, MB Elhoul, S Mechri… - International journal of …, 2018 - Elsevier
… Additionally, the relative activity of SAPTEX is 57% with Suc-Leu-Leu-Val-Tyr-pNA when tyrosine residue is placed in P1 position. However, it cannot hydrolyze the valine residue even it …
Number of citations: 36 www.sciencedirect.com
M Hashimoto, K Maeda - Cosmetics, 2021 - mdpi.com
… Two microliters of the substrate (Suc-Leu-Leu-Val-Tyr-pNA) was dissolved in DMSO to 10 mmol/L. FastBlue was dissolved in 75% N, N-dimethylformamide to 50 mg/mL and further …
Number of citations: 6 www.mdpi.com
R Hadjidj, A Badis, S Mechri, K Eddouaouda… - International Journal of …, 2018 - Elsevier
… Additionally, the relative activity of SAPHM is 60% with Suc-Leu-Leu-Val-Tyr-pNA when tyrosine residue is placed in P1 position. However it can not hydrolyze the valine residue even it …
Number of citations: 69 www.sciencedirect.com
A Roy, G Ganesh, H Sippola, S Bolin, O Sawesi… - Journal of Biological …, 2014 - ASBMB
During infection and tissue damage, virulence factors and alarmins are pro-inflammatory and induce activation of various immune cells including macrophages and mast cells (MCs). …
Number of citations: 138 www.jbc.org
O Sawesi, L Kjellén, L Hellman… - THE JOURNAL OF …, 2014 - susanschlenner.eu
… toward the chromogenic substrate L-2130 (Suc-Leu-Leu-ValTyr-pNA, Bachem, Bubendorf, Switzerland, where Suc indicates succinyl and pNA indicates p-nitroanilide). Measurements …
Number of citations: 2 www.susanschlenner.eu
MA Schwarz - 2014 - mediatum.ub.tum.de
In der vorliegenden Arbeit wurden verschiedene Formen der Kallikrein-ähnlichen Protease 15 (KLK15) und ihrer Spleißvariante KLK15ntfl in E. coli produziert, gereinigt und rückgefaltet…
Number of citations: 2 mediatum.ub.tum.de

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